2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

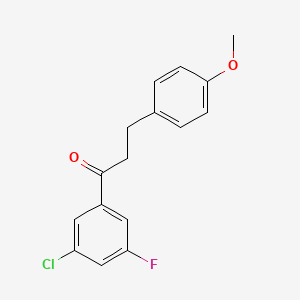

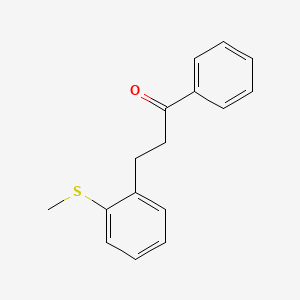

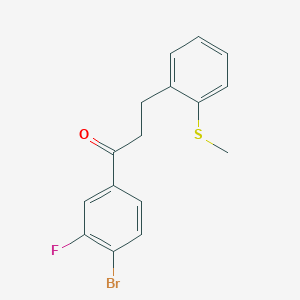

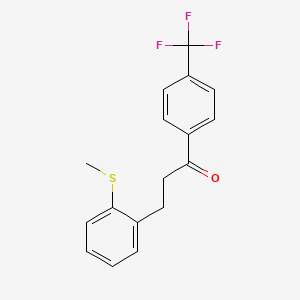

2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone is a heterocyclic organic compound with the molecular formula C17H17FO . It has a molecular weight of 256.31 . The IUPAC name for this compound is 1-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one .

Molecular Structure Analysis

The molecular structure of 2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone can be represented by the canonical SMILES string: CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C . This indicates that the molecule consists of a propiophenone core with additional methyl and fluorophenyl groups.Physical And Chemical Properties Analysis

2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone has a boiling point of 386.1ºC at 760 mmHg and a flash point of 163ºC . It has a density of 1.09g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .Applications De Recherche Scientifique

Nuclear Magnetic Resonance Studies

Research on bicyclic thiophene derivatives, including those structurally related to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone, has shown significant applications in nuclear magnetic resonance (NMR) studies. These studies have observed spin couplings over multiple bonds, attributable to through-space mechanisms, in the NMR spectra of these compounds (Hirohashi, Inaba, & Yamamoto, 1975) (Hirohashi, Inaba, & Yamamoto, 1976).

Fluorescent Probes and Imaging

Compounds structurally similar to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone have been investigated for their potential in developing highly selective fluorescent probes. For example, certain cyanine dyes have shown remarkable capabilities for determining amino-substituted thiophenols and have been tested in cellular imaging (Sheng et al., 2016).

Chemical Synthesis and Catalysis

Studies on the synthesis of related phenolic compounds, such as 2-(phenylthio)phenols, have shown advancements in catalytic processes. These involve tandem copper(I)-catalyzed C-S coupling and C-H functionalization, providing insights into new synthetic pathways (Xu, Wan, Mao, & Pan, 2010).

Polymorphism and Molecular Interactions

Research has also been conducted on polymorphs and solvates of compounds structurally akin to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone. This includes studies on the interconversions of different polymorphs and the exploration of molecular interactions like O–H···O and C–H···F–C (Nath & Baruah, 2013).

Enantioselective Oxidation

Research has been done on the enantioselective oxidation of chiral titanium enolates derived from propiophenone compounds, which are structurally related to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone. These studies contribute to the understanding of stereoselectivity in organic reactions (Adam & Prechtl, 1994).

Photoalignment in Liquid Crystals

Studies on prop-2-enoates derived from thiophene demonstrate their potential in promoting photoalignment of nematic liquid crystals, which can be influenced by factors like fluoro-substituents and thiophene's position in the molecular structure (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEYLXFYSNRPJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644530 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone | |

CAS RN |

898767-08-3 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.